4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid
Description
The compound 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is a butyric acid derivative featuring a pyrrolidine-substituted phenylcarbamoyl group. Its structure combines a phenylcarbamoyl moiety linked to a pyrrolidine ring and a butyric acid chain.
Properties
IUPAC Name |
5-oxo-5-(4-pyrrolidin-1-ylanilino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(4-3-5-15(19)20)16-12-6-8-13(9-7-12)17-10-1-2-11-17/h6-9H,1-5,10-11H2,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICKBJUGOIFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193496 | |
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510764-92-8 | |
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of each preparation method for 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid:
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Amide Formation | Isocyanate, Butyric Acid, Base | Simple procedure, moderate yields | Potential for side reactions |
| Carbamate Synthesis | Isocyanate Precursor, Alcohol | Versatile approach | Requires careful control |
| Cyclization Reactions | Cyclic Precursors, Coupling Agents | Can introduce complex structures | Often lower yields |
Research Findings and Implications
Recent studies have highlighted various aspects of synthesizing compounds similar to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid, focusing on optimizing reaction conditions and improving yields:
Research has shown that using microwave-assisted synthesis can significantly reduce reaction times while improving yields for similar amide compounds.
The use of greener solvents and catalytic methods has also been explored, aiming to enhance sustainability in chemical synthesis.
These findings indicate that ongoing research into novel synthetic pathways could lead to more efficient and environmentally friendly methods for preparing this compound.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and carbamoyl group are susceptible to oxidation under specific conditions:
Key Findings :
- The pyrrolidine ring undergoes oxidation to form a lactam, confirmed in structurally analogous compounds under mild acidic conditions .
- The butyric acid moiety may undergo decarboxylation under oxidative stress, though direct experimental data for this compound is limited .
Reduction Reactions
Reductive transformations target the carbamoyl and aromatic systems:
Key Findings :
- Lithium aluminum hydride (LiAlH) reduces the carbamoyl group to an amine, as observed in related phenylcarbamoyl compounds .
- Hydrogenation of the phenyl ring to a cyclohexane structure is feasible but requires optimization to preserve the pyrrolidine ring .
Hydrolysis Reactions
Hydrolytic cleavage of the carbamoyl and ester-like bonds:
Key Findings :
- Acidic hydrolysis yields aniline and succinic acid derivatives, as demonstrated in patents for analogous carbamoyl compounds .
- Basic conditions favor salt formation from the carboxylic acid group, enhancing water solubility .
Substitution Reactions
Electrophilic and nucleophilic substitutions at reactive sites:
Key Findings :
- The phenyl group directs electrophilic substitution to the para position due to the electron-donating carbamoyl group .
- Acyl chloride formation enables further derivatization (e.g., esterification, amidation) .
Thermal and Catalytic Decomposition
Stability under thermal stress:
| Condition | Temperature | Products | Notes |
|---|---|---|---|
| Pyrolysis | 200–250°C, inert atmosphere | CO, pyrrolidine fragments, aromatic compounds | Degradation pathways involve decarboxylation and ring-opening of pyrrolidine . |
Key Findings :
- Thermal decomposition above 200°C releases CO and fragmented aromatic products, consistent with thermogravimetric analyses of similar compounds .
Acid-Base Reactions
Protonation and deprotonation equilibria:
Scientific Research Applications
Chemistry
4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds with specific properties.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to modulate biochemical pathways positions it as a candidate for investigating cellular processes, particularly in relation to disease mechanisms.
Medicine
The compound is under investigation for its therapeutic effects in treating conditions such as:
- Idiopathic Pulmonary Fibrosis: Research indicates that it may act as an inhibitor of the αvβ6 integrin, which plays a role in fibrotic diseases.
- Cardiovascular Health: Studies have shown that related compounds like 4-Phenylbutyric acid can improve cardiac function post-myocardial infarction by modulating autophagy and oxidative stress .
Industry
In industrial applications, 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is explored for developing new materials and as an intermediate in pharmaceutical production. Its unique properties make it suitable for formulating innovative products in various sectors.
Case Study 1: Cardioprotective Effects
A study demonstrated that 4-Phenylbutyric acid significantly improved hemodynamic parameters in rats following myocardial infarction induced by isoproterenol. The treatment led to decreased levels of necrosis and fibrosis in cardiac tissue, highlighting the compound's potential as a therapeutic agent in cardiovascular diseases .
| Parameter | Control Group | Treatment Group (40 mg/kg) | Treatment Group (80 mg/kg) |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | 70 mmHg | 85 mmHg | No significant change |
| Left Ventricular Systolic Pressure (LVSP) | 90 mmHg | 110 mmHg | No significant change |
| Neutrophil Count | 5000 cells/µL | 3000 cells/µL | No significant change |
Case Study 2: Integrin Modulation
Research into the compound's effect on αvβ6 integrin has shown promise for treating idiopathic pulmonary fibrosis. By modulating cellular interactions, it may help reduce fibrotic responses, suggesting a pathway for developing targeted therapies for this condition.
Mechanism of Action
The mechanism of action of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s effects are mediated through the modulation of various biochemical pathways, which can lead to changes in cellular function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) 4-Phenylbutyric Acid (4-PBA)
- Structure : Benzenebutyric acid (C₁₀H₁₂O₂) with a phenyl group attached to the butyric acid chain .
- Applications :
- Safety : Causes eye and skin irritation; requires immediate flushing with water upon exposure .
(b) Indole-3-butyric Acid (IN127)
- Structure: Indole ring linked to a butyric acid chain (C₁₂H₁₃NO₂) .
- Applications :
- Safety: No acute toxicity data provided, but similar compounds often require protective equipment during handling .
(c) 4-(4-Aminophenyl)butyric Acid
- Structure: Butyric acid with a para-aminophenyl group (C₁₀H₁₃NO₂) .
- Applications: Monoamine oxidase (MAO) inhibitor, impacting neurotransmitter regulation . Research tool in neurochemistry and enzymology .
Functional Analogues
(a) Mercapto-Imidazole Derivatives
- Examples :
- Applications :
- Key Difference : Mercapto-imidazole substituents enhance selectivity for metabolic pathways compared to pyrrolidine or phenylcarbamoyl groups.
Comparative Data Table
Research Findings and Mechanistic Insights
- 4-PBA vs. 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric Acid :
- Indole-3-butyric Acid :
Limitations and Gaps
- No direct studies on 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid were found in the provided evidence.
- Functional predictions are based on structural analogs, necessitating experimental validation.
Biological Activity
4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid (CAS No. 510764-92-8) is a chemical compound characterized by the presence of a pyrrolidine ring and a butyric acid moiety. This unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is C15H20N2O3, with a molecular weight of 276.33 g/mol. The compound features:
- A pyrrolidine ring , which enhances its interaction with biological targets.
- A phenylcarbamoyl group , contributing to its binding affinity and specificity.
The biological activity of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid primarily involves its interaction with various enzymes and receptors. The pyrrolidine ring facilitates binding through hydrogen bonding and hydrophobic interactions, leading to modulation of biochemical pathways that affect cellular functions.
Key Biological Targets:
- Enzymes : The compound exhibits inhibitory effects on specific enzymes, which may lead to altered metabolic pathways.
- Receptors : It interacts with G protein-coupled receptors (GPCRs), influencing signal transduction mechanisms that are crucial for cellular communication.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies show that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers, indicating its potential role in treating inflammatory diseases.
Case Study 1: Neuroprotection
A study published in Journal of Neurochemistry investigated the neuroprotective effects of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid on cultured neuronal cells exposed to oxidative stress. Results showed a significant reduction in cell death and preservation of mitochondrial function, supporting its potential use in conditions like Alzheimer's disease.
Case Study 2: Cancer Cell Inhibition
In vitro experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its potential as an anticancer agent.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid | Neuroprotective, Anticancer | Enzyme inhibition, GPCR modulation |
| Similar Pyrrolidine Derivative | Limited activity | Varies based on functional groups |
| Other Butyric Acid Derivatives | Anti-inflammatory | Modulation of inflammatory pathways |
Synthetic Routes and Preparation Methods
The synthesis of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid typically involves:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
- Functionalization : The introduction of the phenylcarbamoyl group is done via acylation reactions under controlled conditions.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves amide bond formation between a pyrrolidine-containing aniline derivative and a butyric acid precursor. A general procedure (e.g., General Procedure F1 in ) includes:
Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC.
Nucleophilic substitution : React the activated acid with 4-pyrrolidin-1-yl-aniline under inert conditions (N₂ atmosphere).
Optimization : Vary solvents (DMF, THF), temperature (0–25°C), and catalyst (e.g., DMAP) to improve yield.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. Key Variables Table :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, DCM | DMF | +15% |
| Temperature | 0°C, RT, 40°C | RT | +10% |
| Coupling Agent | EDC/HOBt, DCC | EDC/HOBt | +20% |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column, acetonitrile/water mobile phase, and UV detection (λ = 254 nm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at m/z ~317.2) .
- Melting Point Analysis : Compare observed values to literature standards (if available) .
Q. What safety protocols are essential for handling 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Storage : Keep in airtight containers at –20°C, away from light and moisture .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Procedures : Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., eye irrigation with water for 15 minutes) .
Q. Reference :
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid across studies?
Methodological Answer: Contradictions may arise from:
Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
Compound Purity : Re-test batches with HPLC and NMR to rule out impurities .
Solvent Effects : Compare results using DMSO vs. aqueous buffers (e.g., solubility differences).
Dosage Calibration : Validate concentrations via UV-Vis spectroscopy .
Case Study : If Study A reports IC₅₀ = 10 μM and Study B reports IC₅₀ = 50 μM:
- Replicate both studies under identical conditions.
- Analyze batch purity and solvent choice.
Q. What computational strategies are effective for predicting the pharmacokinetic (PK) properties of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 metabolism.
- Docking Studies : Map binding affinities to target receptors (e.g., GPCRs) using AutoDock Vina .
Q. Example Workflow :
Generate 3D structure (ChemDraw → Gaussian optimization).
Run MD simulations (GROMACS) for solubility prediction.
Validate with in vitro assays (e.g., Caco-2 permeability).
Q. What experimental approaches can elucidate the mechanism of action (MoA) of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid at the molecular level?
Methodological Answer:
- Target Deconvolution :
- Pathway Analysis : Perform RNA-seq to identify differentially expressed genes post-treatment.
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varying substrate concentrations.
Q. Data Interpretation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
